2-((2,5-Dioxo-1-propylpyrrolidin-3-yl)thio)nicotinic acid

Vue d'ensemble

Description

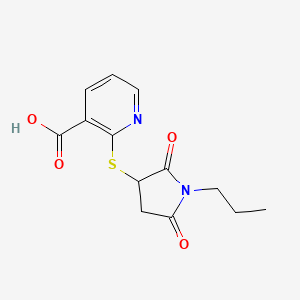

2-((2,5-Dioxo-1-propylpyrrolidin-3-yl)thio)nicotinic acid is a synthetic compound that has garnered attention due to its potential therapeutic and environmental applications. This compound features a unique structure that combines a pyrrolidine ring with a nicotinic acid moiety, connected via a thioether linkage.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dioxo-1-propylpyrrolidin-3-yl)thio)nicotinic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

Thioether Linkage Formation: The thioether linkage is formed by reacting the pyrrolidine derivative with a thiol compound under suitable conditions, often involving a base catalyst.

Nicotinic Acid Coupling: The final step involves coupling the thioether-linked pyrrolidine with nicotinic acid or its derivatives, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of 2

Activité Biologique

2-((2,5-Dioxo-1-propylpyrrolidin-3-yl)thio)nicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrrolidine ring and a nicotinic acid moiety. Its molecular formula is , with a molecular weight of approximately 278.32 g/mol.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The compound acts as an agonist or antagonist depending on the receptor subtype and concentration, influencing neurotransmitter release and neuronal excitability.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Activity : Studies suggest that it may protect neurons from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Antitumor Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection

A study conducted on rodent models demonstrated that administration of this compound significantly reduced neuronal loss in models of Alzheimer's disease. The mechanism was linked to the modulation of nAChRs, enhancing cholinergic signaling.

Case Study 2: Anti-inflammatory Effects

In vitro experiments revealed that the compound inhibited the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Study 3: Antitumor Activity

Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The study indicated that it activates caspase pathways leading to programmed cell death.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. The incorporation of the dioxo group enhances the ability to scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress in various diseases, including cancer and neurodegenerative disorders .

2. Anticancer Properties

Studies have demonstrated that compounds similar to 2-((2,5-Dioxo-1-propylpyrrolidin-3-yl)thio)nicotinic acid can induce apoptosis in cancer cells through the modulation of signaling pathways such as NF-kB and MAPK . This suggests potential applications in developing targeted therapies for different cancer types.

3. Neuroprotective Effects

The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative damage positions it as a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preclinical studies show promise in improving cognitive function in models of neurodegeneration .

Biochemical Research Applications

1. Enzyme Inhibition Studies

The compound can serve as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to inflammation and oxidative stress. Its thioether linkage may enhance binding affinity to target enzymes, making it useful in drug design .

2. Drug Delivery Systems

Due to its chemical structure, this compound can be incorporated into nanocarriers or liposomes for targeted drug delivery. This approach can improve the bioavailability of therapeutic agents while minimizing side effects .

Case Studies

Propriétés

IUPAC Name |

2-(2,5-dioxo-1-propylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-2-6-15-10(16)7-9(12(15)17)20-11-8(13(18)19)4-3-5-14-11/h3-5,9H,2,6-7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPNVRKMENFENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331701 | |

| Record name | 2-(2,5-dioxo-1-propylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785728 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

831207-41-1 | |

| Record name | 2-(2,5-dioxo-1-propylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.